molecular formula C14H12BrN3 B1439174 5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 1156275-88-5

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1439174
CAS No.: 1156275-88-5
M. Wt: 302.17 g/mol
InChI Key: JVLQTDDVAPZBCI-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine is a benzodiazole derivative characterized by:

  • A benzodiazole core (a fused bicyclic system with two nitrogen atoms at positions 1 and 3).
  • A bromine substituent at position 5 on the benzodiazole ring.
  • A 4-methylphenyl group at position 1.
  • An amine (-NH₂) at position 2.

Properties

IUPAC Name

5-bromo-1-(4-methylphenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)17-14(18)16/h2-8H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLQTDDVAPZBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylamine with 2-bromo-1,3-dinitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their anticancer, antiviral, and antibacterial properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzoxazole Derivatives
  • Example : 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4l)
    • Structural Differences : Replaces the benzodiazole core with benzoxazole (oxygen replaces one nitrogen).
    • Key Data :
  • IR: NH stretch at 3323 cm⁻¹, C=N at 1569 cm⁻¹.
  • ¹H-NMR: Aromatic protons (δ 7.21–8.19 ppm), CH₃ at δ 2.34 ppm.
Imidazole Derivatives
  • Example: 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Structural Differences: Imidazole core (non-fused, two adjacent nitrogen atoms) vs. benzodiazole. Impact: Imidazole’s smaller ring size and distinct electronic properties may enhance metabolic stability but reduce π-π stacking interactions.

Substituent Variations

Bromine Position and Aryl Group Modifications
  • Example: 5-Bromo-1-(4-ethylphenyl)-1H-1,3-benzodiazol-2-amine (hypothetical analog) Comparison: Replacing the 4-methylphenyl group with 4-ethylphenyl (as seen in pentanone analogs in ) could increase steric bulk, affecting binding affinity in receptor-ligand interactions . Synthetic Yield: Pentanone analogs with larger substituents (e.g., 4-iso-butylphenyl) show lower yields (33–37%) compared to simpler groups (68% for 4-ethylphenyl) .
Amine Functionalization
  • Example: 3-[(2-Amino-1H-1,3-benzodiazol-1-yl)sulfonyl]benzonitrile (PR2) Structural Differences: Adds a sulfonylbenzonitrile group to the benzodiazole amine.

Pharmacological and Physicochemical Properties

Receptor Binding Potential
  • 5-HT6 Receptor Ligands : Low-basicity benzodiazol-2-amine derivatives (e.g., PR1 in ) show affinity for 5-HT6 receptors, suggesting the target compound may share similar pharmacological profiles .
  • Key Difference : The 4-methylphenyl and bromine substituents in the target compound could modulate selectivity compared to PR1’s benzenesulfonyl group.
Spectroscopic Signatures
  • ¹H-NMR Trends : Aromatic protons in benzodiazole derivatives typically appear at δ 7.0–8.5 ppm (e.g., δ 7.21–8.19 in benzoxazole analog 4l) . The target compound’s methyl group (expected δ ~2.3–2.5 ppm) and bromine’s deshielding effect would align with these observations.
  • IR Data : NH stretches (~3300 cm⁻¹) and C=N/C-Br stretches (~1550–1250 cm⁻¹) are consistent across analogs .

Biological Activity

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine (CAS No. 1156275-88-5) is a heterocyclic compound belonging to the benzodiazole class, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a methylphenyl group, which significantly influence its chemical reactivity and biological activity. Its chemical formula is C14H12BrN3C_{14}H_{12}BrN_3, and it possesses a molecular weight of approximately 304.17 g/mol.

Structural Formula

SMILES Cc1ccc(cc1)n1c(N)nc2c1ccc(c2)Br\text{SMILES }Cc1ccc(cc1)n1c(N)nc2c1ccc(c2)Br

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The compound is believed to inhibit enzyme activity by binding to the active site, thus blocking substrate access. This mechanism is common among many benzodiazole derivatives, which are often explored for their potential as therapeutic agents.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : The compound demonstrated potent antiproliferative effects against various cancer cell lines, including colon cancer (HCT116) and multiple myeloma (MM1.S). The IC50 values ranged from nanomolar to micromolar concentrations, indicating strong efficacy in inhibiting tumor growth.
Cell LineIC50 (µM)Reference
HCT1160.64
MM1.S0.64

Antiviral and Antibacterial Activities

The compound has also shown potential as an antiviral and antibacterial agent. Its derivatives are being investigated for their effectiveness against various pathogens, suggesting a broad spectrum of antimicrobial activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzodiazole derivatives to highlight its unique properties:

Compound NameAnticancer ActivityAntiviral ActivityReference
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridineModerateLow
Indazole derivativesHighModerate
5-bromo-1-(4-methylphenyl)-1H-benzodiazol-2-amineHighPotential

Case Study: Inhibition of PLK4

One notable research finding involved the use of related compounds in inhibiting Polo-like kinase 4 (PLK4), a critical regulator in cell division. Compounds structurally similar to this compound have been identified as effective inhibitors with IC50 values in the low nanomolar range. This suggests that modifications to the benzodiazole structure can lead to enhanced biological activity against specific cancer targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

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